Cas no 309935-57-7 (tubulysin D)

Tubulysin D is a highly potent cytotoxic peptide isolated from myxobacterial species, known for its exceptional microtubule-destabilizing activity. It binds to tubulin with high affinity, inhibiting polymerization and disrupting mitotic spindle formation, leading to apoptosis in rapidly dividing cells. Its mechanism of action makes it a valuable tool for studying microtubule dynamics and cancer cell biology. Tubulysin D exhibits picomolar-range cytotoxicity against various cancer cell lines, underscoring its potential as a lead compound for anticancer drug development. Due to its structural complexity, it also serves as a benchmark in synthetic chemistry for designing novel tubulin-targeting agents. Handle with caution due to its extreme potency.
tubulysin D structure
tubulysin D structure
商品名:tubulysin D
CAS番号:309935-57-7
MF:C43H65N5O9S
メガワット:828.069310903549
CID:4744816
PubChem ID:12134546

tubulysin D 化学的及び物理的性質

名前と識別子

    • Tubulysin D
    • QKA34PE4DB
    • (+)-Tubulysin D
    • BDBM50483306
    • C15704
    • Q27149183
    • Benzenepentanoic acid, gamma-(((2-((1R,3R)-1-(acetyloxy)-4-methyl-3-(((2S,3S)-3-methyl-2-((((2R)-1-methyl-2-piperidinyl)carbonyl)amino)-1-oxopentyl)((3-methyl-1-oxobutoxy)methyl)amino)pentyl)-4-thiazolyl)carbonyl)amino)-alpha-methyl-, (alphaS,.gamm
    • CS-0021785
    • HY-N2348
    • (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
    • CHEMBL455213
    • EX-A5466D
    • AKOS040740474
    • SCHEMBL12219631
    • BENZENEPENTANOIC ACID, .GAMMA.-(((2-((1R,3R)-1-(ACETYLOXY)-4-METHYL-3-(((2S,3S)-3-METHYL-2-((((2R)-1-METHYL-2-PIPERIDINYL)CARBONYL)AMINO)-1-OXOPENTYL)((3-METHYL-1-OXOBUTOXY)METHYL)AMINO)PENTYL)-4-THIAZOLYL)CARBONYL)AMINO)-.ALPHA.-METHYL-, (.ALPHA.S,.GAMMA.R)-
    • 309935-57-7
    • CHEBI:80036
    • UNII-QKA34PE4DB
    • 4-((2-(1-acetyloxy-4-methyl-3-(3-methylbutanoyloxymethyl-(3-methyl-2-((1-methylpiperidine-2-carbonyl)amino)pentanoyl)amino)pentyl)-1,3-thiazole-4-carbonyl)amino)-2-methyl-5-phenylpentanoic acid
    • (2S,4R)-4-(((2-((1R,3R)-1-(acetyloxy)-3-((2S,3S)-2-((hydroxy((2R)-1-methylpiperidin-2-yl)methylidene)amino)-3-methyl-N-(((3-methylbutanoyl)oxy)methyl)pentanamido)-4-methylpentyl)-1,3-thiazol-4-yl)(hydroxy)methylidene)amino)-2-methyl-5-phenylpentanoate
    • (2S,4R)-4-[({2-[(1R,3R)-1-(acetyloxy)-3-[(2S,3S)-2-({hydroxy[(2R)-1-methylpiperidin-2-yl]methylidene}amino)-3-methyl-N-{[(3-methylbutanoyl)oxy]methyl}pentanamido]-4-methylpentyl]-1,3-thiazol-4-yl}(hydroxy)methylidene)amino]-2-methyl-5-phenylpentanoate
    • DA-78695
    • (2S,4R)-4-((2-((1R,3R)-1-acetyloxy-4-methyl-3-(3-methylbutanoyloxymethyl-((2S,3S)-3-methyl-2-(((2R)-1-methylpiperidine-2-carbonyl)amino)pentanoyl)amino)pentyl)-1,3-thiazole-4-carbonyl)amino)-2-methyl-5-phenylpentanoic acid
    • BENZENEPENTANOIC ACID, GAMMA-(((2-((1R,3R)-1-(ACETYLOXY)-4-METHYL-3-(((2S,3S)-3-METHYL-2-((((2R)-1-METHYL-2-PIPERIDINYL)CARBONYL)AMINO)-1-OXOPENTYL)((3-METHYL-1-OXOBUTOXY)METHYL)AMINO)PENTYL)-4-THIAZOLYL)CARBONYL)AMINO)-ALPHA-METHYL-, (ALPHAS,GAMMAR)-
    • 4-[[2-[1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
    • tubulysin D
    • インチ: 1S/C43H65N5O9S/c1-10-28(6)38(46-40(52)34-18-14-15-19-47(34)9)42(53)48(25-56-37(50)20-26(2)3)35(27(4)5)23-36(57-30(8)49)41-45-33(24-58-41)39(51)44-32(21-29(7)43(54)55)22-31-16-12-11-13-17-31/h11-13,16-17,24,26-29,32,34-36,38H,10,14-15,18-23,25H2,1-9H3,(H,44,51)(H,46,52)(H,54,55)/t28-,29-,32+,34+,35+,36+,38-/m0/s1
    • InChIKey: SAJNCFZAPSBQTQ-HZZFHOQESA-N
    • ほほえんだ: S1C=C(C(N[C@@H](CC2C=CC=CC=2)C[C@@H](C(=O)O)C)=O)N=C1[C@@H](C[C@H](C(C)C)N(COC(CC(C)C)=O)C([C@H]([C@@H](C)CC)NC([C@H]1CCCCN1C)=O)=O)OC(C)=O

計算された属性

  • せいみつぶんしりょう: 827.45029984g/mol
  • どういたいしつりょう: 827.45029984g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 12
  • 重原子数: 58
  • 回転可能化学結合数: 24
  • 複雑さ: 1360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 213
  • 疎水性パラメータ計算基準値(XlogP): 5

tubulysin D 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59918-5mg
Tubulysin D
309935-57-7 98%
5mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59918-1mg
Tubulysin D
309935-57-7 98%
1mg
¥0.00 2023-09-07

tubulysin D 関連文献

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.